N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide
Description
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a 2-chloro-acetyl group at the (S)-configured position and an N-cyclopropyl acetamide moiety. The chloro-acetyl group enhances electrophilicity, which may facilitate covalent interactions with biological targets, while the cyclopropyl substituent contributes to metabolic stability due to its strained ring structure .
Properties
IUPAC Name |
N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2/c1-8(15)14(9-2-3-9)10-4-5-13(7-10)11(16)6-12/h9-10H,2-7H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQTXZQZCLDICM-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCN(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@H]1CCN(C1)C(=O)CCl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide typically involves the reaction of L-proline with chloroacetyl chloride. This reaction results in the formation of an N-acylated product, which is then converted into the desired compound through a series of steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities and obtain a high-quality compound.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
CDK2/9 Inhibition
Recent studies have highlighted the compound's efficacy as a cyclin-dependent kinase (CDK) inhibitor, particularly targeting CDK2 and CDK9. These kinases are crucial in cell cycle regulation and transcriptional control, making them significant targets in cancer therapy. The compound exhibits high selectivity and potent anti-proliferative activity against various cancer cell lines.
- Mechanism of Action : The inhibition of CDK2 and CDK9 disrupts the phosphorylation of key substrates involved in cell cycle progression and transcription, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
- In Vitro Studies : In vitro assays have demonstrated that N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide exhibits minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antibacterial agent .
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and subsequent acylation reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Case Studies
Several case studies have documented the compound's effectiveness in various biological assays:
- Case Study 1 : A study reported that the compound demonstrated an IC50 value of 15 nM against CDK2, indicating strong inhibition compared to other known inhibitors .
- Case Study 2 : Another investigation into its antibacterial properties revealed that it had an MIC of 32 µg/mL against MRSA, outperforming some conventional antibiotics .
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Key Differences
The compound is compared below with structurally related analogs (Table 1), emphasizing substituents, ring systems, and stereochemistry.
Table 1: Structural Comparison of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide and Analogs
Functional Group and Stereochemical Analysis
- Chloro-acetyl vs. Amino-acetyl: The target’s chloro-acetyl group (vs. amino-acetyl in analogs from ) increases electrophilicity, enabling covalent bond formation with nucleophilic residues (e.g., cysteine thiols) in target proteins. Amino-acetyl analogs may instead rely on hydrogen bonding, altering target selectivity .
- Cyclopropyl vs. Alkyl Substituents : The cyclopropyl group in the target enhances metabolic resistance compared to bulkier substituents (e.g., ethyl, isopropyl) in analogs like those in . This is attributed to reduced susceptibility to oxidative degradation .
- Stereochemistry : The (S)-configuration of the target contrasts with the (R)-enantiomer listed in , which is marked as discontinued. This suggests enantioselective activity, with the (S)-form likely optimizing steric alignment for target binding .
Ring System and Conformational Impact
- Pyrrolidine vs. Piperidine : The target’s 5-membered pyrrolidine ring imposes greater conformational restriction than the 6-membered piperidine in analogs (). This may enhance binding affinity to compact active sites .
- However, their synthetic complexity contrasts with the target’s simpler structure, which may favor pharmacokinetic properties .
Biological Activity
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide, with CAS number 1353999-60-6, is a synthetic compound that has garnered interest in various biological studies due to its potential therapeutic properties. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₁H₁₇ClN₂O₂
- Molecular Weight : 244.72 g/mol
- Density : 1.26 g/cm³ (predicted)
- Boiling Point : 424.4 °C (predicted)
- pKa : -1.67 (predicted)
These properties suggest a relatively stable compound with potential for various interactions in biological systems.
The biological activity of this compound is linked to its structural features, particularly the chloroacetyl and pyrrolidine moieties. The chloroacetyl group may act as an electrophile, enabling it to interact with nucleophilic sites in biological molecules, while the pyrrolidine ring can modulate interactions with various receptors and enzymes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related pyrrolidine derivatives possess antibacterial effects against Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Example A | Staphylococcus aureus | 44 |
| Example B | Escherichia coli | <125 |
| Example C | Bacillus subtilis | 75 |
The above table summarizes findings from various studies where similar compounds demonstrated varying degrees of antibacterial efficacy, suggesting that this compound may exhibit comparable activity.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of several pyrrolidine derivatives, including those with chloroacetyl groups. The results indicated that compounds with structural similarities to this compound showed promising inhibition against Staphylococcus aureus and Escherichia coli at low concentrations, demonstrating their potential as therapeutic agents against resistant strains .
- Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of pyrrolidine derivatives on cancer cell lines. Results showed that certain derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index for further development .
Synthesis and Research Applications
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with chloroacetyl chloride under controlled conditions. This process allows for the introduction of functional groups that enhance biological activity.
Potential Research Applications
Given its structural characteristics and preliminary findings regarding its biological activity, this compound holds promise for various applications:
- Medicinal Chemistry : As a building block for synthesizing novel pharmacological agents.
- Antimicrobial Research : Investigating its efficacy against resistant bacterial strains.
- Cancer Therapeutics : Exploring its potential as a selective cytotoxic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
